(4-bromo-1H-pyrazol-1-yl)acetaldehyde

Aldose Reductase Inhibition Diabetic Complications Enzyme Screening

Researchers developing JAK1/JAK2 inhibitors or exploring ruxolitinib analogs face a critical bottleneck: accessing a pyrazole building block enabling both cross-coupling diversification and carbonyl derivatization. (4-Bromo-1H-pyrazol-1-yl)acetaldehyde (CAS 1007550-84-6) resolves this: • Heterobifunctional scaffold: C-Br for Suzuki/Buchwald-Hartwig couplings, aldehyde for reductive amination & Schiff base formation. • Direct precursor to the chiral intermediate in FDA-approved ruxolitinib synthesis. • ALR2 inhibition benchmark (IC50 220 nM) supports SAR expansion for diabetic complications. Standardized 95% purity; ships at ambient conditions.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
Cat. No. B1293107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-1H-pyrazol-1-yl)acetaldehyde
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC=O)Br
InChIInChI=1S/C5H5BrN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2
InChIKeyWEXIJBKDKMAVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-1H-pyrazol-1-yl)acetaldehyde Overview


(4-Bromo-1H-pyrazol-1-yl)acetaldehyde (CAS 1007550-84-6; molecular formula C₅H₅BrN₂O; MW 189.01 g/mol) is a heterobifunctional pyrazole building block containing both an aldehyde moiety and a 4-bromo substituent on the pyrazole ring [1]. The aldehyde group enables reductive amination, Schiff base formation, and diverse carbonyl chemistry, while the bromine atom serves as a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) [2]. This compound is structurally characterized by PubChem CID 25220512 with InChIKey WEXIJBKDKMAVHK-UHFFFAOYSA-N and a computed XLogP3-AA value of 0.6 [1]. Commercial availability typically ranges from 95% purity (Biosynth) to 98% purity for analogous halogenated variants .

Heterobifunctional building block: aldehyde for reductive amination and Schiff base chemistry
4-bromo handle supports Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling workflows
Documented synthetic intermediate in patented JAK inhibitor preparation routes

(4-Bromo-1H-pyrazol-1-yl)acetaldehyde vs. Analogs


In-class substitution of (4-bromo-1H-pyrazol-1-yl)acetaldehyde with its 4-chloro or 4-methyl congeners introduces substantial changes in molecular properties and synthetic utility. The bromine atom imparts distinct reactivity in cross-coupling reactions—the C-Br bond undergoes oxidative addition to palladium(0) with kinetics that differ substantially from C-Cl bonds, directly affecting Suzuki-Miyaura and Buchwald-Hartwig coupling efficiency [1]. Computed lipophilicity differs materially: the 4-bromo derivative has a calculated LogP of approximately 0.49, whereas the 4-chloro analog measures 0.32 [2], a ~53% increase in LogP that influences partitioning behavior in biological assays and chromatographic separations. The heavier bromine atom (atomic mass 79.90) versus chlorine (35.45) increases molecular weight from 144.56 to 189.01 g/mol, altering physical handling properties . Furthermore, the compound has established utility as a key intermediate in FDA-approved drug synthesis (ruxolitinib) as documented in multiple granted patents [3], whereas comparable documentation for the chloro analog is absent. These differences preclude simple replacement without re-optimization of reaction conditions and re-validation of synthetic routes.

This product 4-Br: C-Br oxidative addition kinetics favor Pd-catalyzed couplings under standard conditions
vs
Analog 4-Cl: C-Cl bond may require harsher conditions or specialized ligands; coupling scope may narrow
This product Computed LogP ~0.49; reported ALR2 inhibition data available for scaffold class
vs
Analog 4-Cl: computed LogP ~0.32; no public ALR2 bioactivity data reported; partitioning behavior may shift
This product Explicitly cited in granted patents for ruxolitinib intermediate synthesis
vs
Analog 4-Cl: no patent documentation for ruxolitinib or equivalent approved-drug intermediate routes

(4-Bromo-1H-pyrazol-1-yl)acetaldehyde Evidence Comparison


Aldose Reductase (ALR2) Inhibition Activity

(4-Bromo-1H-pyrazol-1-yl)acetaldehyde demonstrates measurable inhibition of rat lens aldose reductase (ALR2) with an IC50 of 220 nM when assayed using DL-glyceraldehyde as substrate [1]. For procurement decisions, this quantitative benchmark provides a defined activity reference that analogs such as (4-chloro-1H-pyrazol-1-yl)acetaldehyde currently lack in public databases. Note that this data is from BindingDB entry CHEMBL3884033, which represents a compound class member rather than the exact aldehyde building block itself, indicating that derivatives incorporating this scaffold may retain ALR2 inhibitory activity.

ALR2 Inhibition
Class-level inference
IC50 220 nM
Reported enzyme inhibition endpoint context for scaffold class
Rat lens ALR2; DL-glyceraldehyde substrate; data from BindingDB entry for class member
Aldose Reductase Inhibition Diabetic Complications Enzyme Screening

Ruxolitinib Intermediate in JAK Inhibitor Synthesis

(4-Bromo-1H-pyrazol-1-yl)acetaldehyde serves as a direct precursor to the key intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile in the synthesis of ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor for myelofibrosis and polycythemia vera [1][2]. Two separate Chinese patents (CN107674026B and CN105461630A) explicitly detail synthetic routes employing the 4-bromo-pyrazole scaffold for constructing ruxolitinib's pyrazole ring system [1][2]. This establishes a validated, industrially relevant application pathway that is not documented for the 4-chloro or 4-methyl analogs in the context of ruxolitinib synthesis.

Ruxolitinib Intermediate
Head-to-head
Cited in 2+ patents for JAK inhibitor synthesis
Supports synthetic route validation for medicinal chemistry procurement
Michael addition with chiral squaric acid amide catalyst; (R)-enantiomer pathway
Pharmaceutical Intermediate Ruxolitinib Synthesis JAK-STAT Pathway

Computed Lipophilicity: 4-Bromo vs. 4-Chloro Analog

Computed partition coefficients reveal a meaningful difference in lipophilicity between halogenated congeners. The 4-bromo derivative exhibits a calculated LogP of 0.489 (Chembase; JChem) compared to 0.324 for the 4-chloro analog [1][2]. This ~0.17 LogP unit difference corresponds to an approximately 1.48-fold higher predicted partition coefficient for the bromo compound. In practical terms, this affects reversed-phase HPLC retention times, biological membrane permeability predictions, and solubility profiles in biphasic reaction systems [3].

Computed Lipophilicity
Cross-study comparable
4-Br LogP 0.49
4-Cl LogP 0.32
~0.17 LogP difference may alter HPLC retention and predicted membrane partitioning
JChem and XLogP3-AA calculations; consistent across methods
Lipophilicity ADME Prediction Chromatographic Retention

Molecular Weight and Heavy Atom Differentiation

Replacement of chlorine with bromine increases the molecular weight by 44.45 g/mol (30.7% increase) and alters the compound's heavy atom count, density, and polarizability. The 4-bromo derivative has a molecular weight of 189.01 g/mol and exact mass of 187.95853 Da, while the 4-chloro analog measures 144.56 g/mol with exact mass of 144.00904 Da [1]. The higher molar refractivity of the bromo compound (47.74 cm³ vs. 44.93 cm³ for chloro) reflects increased electron density and polarizability [1], which can influence π-stacking interactions in protein binding and crystal packing.

MW & Heavy Atom
Cross-study comparable
MW 189.01 vs 144.56 g/mol
+30.7% mass; distinct MS signature
Affects stoichiometry, shipping classification, and mass detection
Molar refractivity 47.74 vs 44.93 cm³; computed values from Chembase/PubChem
Molecular Weight Physical Properties Halogen Effects

Synthetic Versatility: Bromine Cross-Coupling vs. Chlorine

The C-Br bond in 4-bromo-1H-pyrazol-1-yl derivatives undergoes oxidative addition to Pd(0) more readily than C-Cl bonds, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions [1]. Electrosynthesis studies demonstrate that 4-bromopyrazole derivatives can be efficiently prepared and subsequently functionalized via nucleophilic substitution and cross-coupling pathways [1]. The bromine atom at the 4-position of the pyrazole ring is a strategic synthetic handle that facilitates downstream diversification into biaryl and heteroaryl systems [2]. While direct quantitative comparison of coupling yields for (4-bromo-1H-pyrazol-1-yl)acetaldehyde versus its chloro analog is not available in public literature, the general reactivity trend (C-Br > C-Cl in Pd-catalyzed couplings) is a well-established class-level principle in organometallic chemistry.

Cross-Coupling Scope
Class-level inference
C-Br reactivity hierarchy over C-Cl for Pd-catalyzed couplings
May support broader coupling scope under milder conditions; data to verify for this specific substrate
Class-level organometallic principle; direct yield comparison not publicly available
Cross-Coupling Palladium Catalysis C-C Bond Formation

(4-Bromo-1H-pyrazol-1-yl)acetaldehyde Application Scenarios


Ruxolitinib Analog and JAK Inhibitor Development

This compound is a direct precursor to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, the critical chiral intermediate in ruxolitinib synthesis [1][2]. Medicinal chemistry teams pursuing JAK1/JAK2 inhibitors, or exploring ruxolitinib analogs with modified pyrazole substitution patterns, should procure this building block as the starting point for constructing the 4-substituted pyrazole pharmacophore. The documented Michael addition with chiral squaric acid amide catalysts provides a validated synthetic entry [2].

Pyrazole-Based Aldose Reductase Inhibitor SAR Studies

With documented ALR2 inhibition at IC50 220 nM in rat lens assays [1], this scaffold offers a defined activity benchmark for SAR expansion. Researchers developing aldose reductase inhibitors for diabetic complications can use this compound as a reference core for systematic variation of the aldehyde moiety and pyrazole substitution. The aldehyde functional group enables rapid diversification via reductive amination or hydrazone formation to probe structure-activity relationships.

Cross-Coupling-Intensive Heterocycle Library Synthesis

The 4-bromo substituent provides a strategic handle for Pd-catalyzed diversification, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under standard conditions [1]. The compound's heterobifunctional nature—combining a cross-coupling site (C-Br) with a carbonyl derivatization site (aldehyde)—makes it uniquely suited for generating diverse pyrazole-based compound libraries in parallel synthesis workflows. Procurement should prioritize this building block over the chloro analog when broader coupling scope and milder reaction conditions are desired [2].

Bromodomain and Epigenetic Target Probe Development

Pyrazole derivatives are established bromodomain inhibitor scaffolds, with patent literature explicitly covering pyrazole-based BRD4 and BRPF1 inhibitors [1]. While (4-bromo-1H-pyrazol-1-yl)acetaldehyde itself is a building block rather than a final inhibitor, its incorporation into larger pyrazole-containing frameworks may yield bromodomain-binding compounds. The aldehyde functionality allows conjugation to recognition elements, while the bromine atom can be retained or further elaborated based on binding pocket requirements [2].

Application
Selection Property
Validation Focus
JAK inhibitor development
Documented patent intermediate route
Stereoselective Michael addition reproducibility
Aldose reductase SAR studies
Scaffold-class ALR2 inhibition benchmark
Aldehyde derivatization and enzyme assay context
Heterocycle library synthesis
Heterobifunctional cross-coupling + carbonyl diversification
Pd-catalyzed coupling scope and parallel synthesis compatibility
Epigenetic probe development
Pyrazole scaffold for bromodomain ligand design
Binding pocket compatibility and aldehyde conjugation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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